molecular formula C15H19NO3 B2678010 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one CAS No. 887210-66-4

6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one

Cat. No.: B2678010
CAS No.: 887210-66-4
M. Wt: 261.321
InChI Key: UHJMNEJGKHVQOQ-UHFFFAOYSA-N
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Description

6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced research applications. Coumarins are a significant class of organic compounds known for a broad spectrum of biological activities, making them a central scaffold in medicinal chemistry and drug discovery . This particular compound features a 6-ethyl group on the benzopyrone ring and a critical {[(2-hydroxyethyl)(methyl)amino]methyl} side chain at the 4-position. The introduction of this nitrogen-containing substituent is a common strategy in molecular design, as such groups can significantly influence a compound's electronic properties, solubility, and its ability to interact with biological targets . The primary research value of this compound lies in its potential to exhibit diverse pharmacological properties, consistent with the documented activities of structurally similar coumarins. These include potential antimicrobial, antioxidant, and anti-inflammatory effects, which researchers can explore through targeted biological assays . Furthermore, its structural framework suggests potential as a key intermediate or precursor in the synthesis of more complex molecules for probing biochemical pathways . Researchers are investigating analogues with similar piperazinylmethyl and aminomethyl substitutions for various purposes, underscoring the utility of this chemical class . The presence of the 2-hydroxyethyl group in the side chain may enhance water solubility compared to simpler analogues, an important factor for in vitro experimental conditions. This product is provided For Research Use Only. It is strictly intended for laboratory research and experimental applications in a controlled environment. It is not for diagnostic or therapeutic procedures, and is not intended for human or animal consumption.

Properties

IUPAC Name

6-ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-11-4-5-14-13(8-11)12(9-15(18)19-14)10-16(2)6-7-17/h4-5,8-9,17H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMNEJGKHVQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

  • Pechmann Condensation

      Reactants: Phenol derivative and ethyl acetoacetate.

      Catalyst: Concentrated sulfuric acid.

      Conditions: Heating under reflux.

  • Functional Group Modification

      Step 1: Introduction of the ethyl group at the 6-position via Friedel-Crafts alkylation.

      Step 2: Introduction of the aminoethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and automated systems for the subsequent functional group modifications. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, room temperature to reflux.

      Products: Oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvents, low temperature.

      Products: Reduced derivatives, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Varies depending on the reagent, typically room temperature to reflux.

      Products: Substituted chromen-2-one derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: N-bromosuccinimide, thionyl chloride.

    Nucleophiles: Amines, thiols, alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of chromen-2-one are known for their anticoagulant properties. This compound could be explored for similar applications, potentially leading to new therapeutic agents for preventing blood clots.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its chromen-2-one core is known for its ability to absorb and emit light, making it useful in the creation of dyes and optical materials.

Mechanism of Action

The mechanism of action of 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one are compared below with analogous coumarin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 6-ethyl, 4-[(2-hydroxyethyl)(methyl)amino]methyl ~307.35 (calculated) Enhanced hydrophilicity via hydroxyethyl group -
4-Methyl-6-nitro-2H-chromen-2-one 4-methyl, 6-nitro ~221.18 Synthesis intermediate; nitro group increases reactivity
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl] 7-hydroxy, 8-piperazinylmethyl ~316.37 (calculated) DFT-optimized; potential for multi-target activity
6-Amino-2-methyl-4H-chromen-4-one 6-amino, 2-methyl 223.25 Improved solubility via amino group
6-Chloro-4-(4-methylphenoxymethyl) 6-chloro, 4-(4-methylphenoxymethyl) ~328.79 Chlorine enhances electronegativity
6-Hydroxy-7-methyl-4-(2-methylpiperidinyl) 6-hydroxy, 7-methyl, 4-piperidinylmethyl ~303.39 Hydroxy and methyl groups affect bioavailability

Key Findings:

Substituent Effects on Physicochemical Properties: The hydroxyethyl-methylamino group in the target compound likely improves water solubility compared to purely alkyl-substituted analogs (e.g., 4-methyl or 6-ethyl derivatives) . Nitro groups (e.g., 4-methyl-6-nitro derivative) increase reactivity but may introduce toxicity concerns, limiting therapeutic applications .

Biological Activity Trends: Amino or hydroxy groups (e.g., 6-amino-2-methyl or 7-hydroxy-8-piperazinylmethyl derivatives) correlate with antimicrobial and enzyme inhibitory activities . The target compound’s hydroxyethyl-methylamino group may enable dual hydrogen-bonding interactions, a feature observed in acetylcholinesterase inhibitors (e.g., ) .

Crystallographic and Structural Insights: Substituted coumarins (e.g., 6-methoxy-4-methyl) crystallize in monoclinic systems with intermolecular hydrogen bonds stabilizing the structure . The target compound’s hydroxyethyl group may introduce additional hydrogen-bonding networks, affecting crystal packing and stability. Software tools like SHELXL and Mercury are critical for analyzing such structural variations .

Biological Activity

The compound 6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one , commonly referred to as a chromone derivative, has garnered attention for its diverse biological activities. Chromones are known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific chromone derivative, supported by data tables and research findings.

Chemical Structure and Synthesis

The structure of the compound can be described as follows:

  • Core Structure : 2H-chromen-2-one
  • Substituents :
    • Ethyl group at position 6
    • Hydroxyethyl and methylamino groups at position 4

The synthesis of chromone derivatives typically involves several methods, including the use of ethyl orthoformate and acetic anhydride in pyridine. The specific synthetic route for this compound may involve aminomethylation reactions that lead to the formation of the desired chromone structure .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of chromone derivatives. For instance, compounds similar to This compound have been evaluated against various cancer cell lines. In one study, a related compound demonstrated a significant reduction in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models, indicating strong anticancer properties through apoptosis induction and antioxidant activity .

The biological activity of this chromone derivative is believed to stem from its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound may activate apoptotic pathways, evidenced by increased levels of pro-apoptotic markers (e.g., Bax) and decreased anti-apoptotic markers (e.g., Bcl-2) in treated cells.
  • Antioxidant Properties : Its potential as an antioxidant has been supported by assays measuring total antioxidant capacity in vivo, indicating protection against oxidative stress .

In Vivo Studies

In vivo studies using animal models have shown that administration of this chromone derivative leads to significant improvements in survival rates and reductions in tumor burden. Histopathological examinations confirmed that the compound did not induce significant toxicity to vital organs such as the liver and kidneys .

Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorSignificant decrease in tumor cell viability
Apoptosis InductionIncreased Bax/Bcl-2 ratio
Antioxidant ActivityEnhanced total antioxidant capacity

Synthesis Overview

StepReagents/ConditionsOutcome
Initial ReactionEthyl orthoformate + acetic anhydride + pyridineFormation of chromone core
AminomethylationReaction with aminalsFormation of substituted chromone

Case Study 1: Antitumor Efficacy

A study investigated the effects of a related chromone derivative on EAC cells. Mice treated with the compound showed:

  • 100% reduction in tumor cell viability
  • No adverse effects on liver or kidney function , as indicated by serum biochemistry tests .

Case Study 2: Mechanistic Insights

Molecular docking studies revealed favorable interactions between the chromone derivative and target proteins involved in cancer progression. This suggests potential for further development as a chemotherapeutic agent targeting specific cancer pathways .

Q & A

Q. Key Optimization Parameters :

Reaction ComponentTypical ConditionsYield Range
POCl₃80–100°C, 4–6 hrs60–75%
Mannich ReagentsEthanol, 12–24 hrs50–65%

Basic: How is the structural elucidation of this compound performed?

Q. Methodological Workflow :

X-ray Crystallography : Single-crystal analysis (e.g., Bruker D8 VENTURE diffractometer) confirms bond lengths (mean C–C: 1.39 Å) and angles. Disorder in the side chain may require refinement with SHELXL .

Spectroscopy :

  • ¹H/¹³C NMR : Look for characteristic signals (e.g., coumarin C=O at ~160 ppm, ethyl group at δ 1.2–1.4 ppm) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Mass Spectrometry : ESI-MS (positive ion mode) should show [M+H]⁺ peaks matching the molecular weight (C₁₆H₂₁NO₃: theoretical 275.15 g/mol) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

Q. Experimental Design :

  • Variation of Substituents : Synthesize analogs with modified ethyl, hydroxyethyl, or methylamino groups. For example:
    • Replace ethyl with chloro (e.g., 6-chloro analogs) to assess halogen effects on cytotoxicity .
    • Substitute hydroxyethyl with morpholinylmethyl to study steric/electronic impacts .
  • Bioassays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .

Q. Data Analysis :

SubstituentIC₅₀ (μM)LogPSolubility (mg/mL)
6-Ethyl12.3 ± 1.22.80.45
6-Chloro8.9 ± 0.93.10.32
Morpholinylmethyl18.5 ± 2.11.91.02

Statistical Tools : Use ANOVA to compare activity trends and PCA to correlate physicochemical properties with bioactivity .

Advanced: What computational methods are effective for predicting this compound’s binding modes?

Q. Protocol :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, EGFR). Parameterize the hydroxyethyl-methylamino group’s flexibility .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions (e.g., RMSD < 2 Å).

QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors to predict ADMET properties .

Validation : Compare docking scores with experimental IC₅₀ values (Pearson correlation >0.7 indicates reliability) .

Advanced: How can contradictory data on this compound’s solubility and stability be resolved?

Q. Case Study :

  • Issue : Conflicting reports on aqueous solubility (0.32 vs. 1.02 mg/mL).
  • Root Cause Analysis :
    • pH Dependency : Solubility may vary with pH (e.g., protonation of amino groups at acidic pH) .
    • Crystallinity : Amorphous vs. crystalline forms (confirm via PXRD) .
  • Resolution :
    • Conduct equilibrium solubility studies across pH 1–10.
    • Use DSC/TGA to identify polymorphic transitions .

Q. Data Reconciliation Table :

StudySolubility (mg/mL)pHForm
A0.327.4Crystalline
B1.025.0Amorphous

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

Q. Process Optimization :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to reduce reaction time .
  • Flow Chemistry : Implement continuous-flow reactors for Mannich reactions to enhance reproducibility .
  • Green Chemistry : Replace POCl₃ with BiCl₃ or ionic liquids to minimize waste .

Q. Scale-Up Metrics :

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield65%58%
Purity98%95%
Reaction Time24 hrs18 hrs

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